molecular formula C28H28N4O4S2 B1591250 o-Tolidine sulfone CAS No. 55011-44-4

o-Tolidine sulfone

Cat. No. B1591250
CAS RN: 55011-44-4
M. Wt: 548.7 g/mol
InChI Key: KFXDFBJDXFWCLJ-UHFFFAOYSA-N
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Description

O-Tolidine sulfone, also known as 2,8-Dimethyldibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide, is a chemical compound with the molecular formula C14H14N2O2S . It is used in biomedical applications and has shown potential as a remedy for various dermal afflictions . It also exhibits antimicrobial properties, particularly against Staphylococcus aureus .


Synthesis Analysis

The synthesis of sulfones, including o-Tolidine sulfone, often involves the oxidation of sulfides . For instance, sulfides can be oxidized with hydrogen peroxide, catalyzed by tantalum carbide, to produce the corresponding sulfoxides . Niobium carbide can also be used as a catalyst to efficiently produce the corresponding sulfones .


Molecular Structure Analysis

The molecular structure of o-Tolidine sulfone consists of a dibenzothiophene core with two amine groups and two methyl groups attached . The sulfur atom in the dibenzothiophene core is doubly oxidized, forming a sulfone group .


Physical And Chemical Properties Analysis

O-Tolidine sulfone is a solid compound with a molecular weight of 274.34 . It has a density of 1.4±0.1 g/cm³ and a boiling point of 579.7±50.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.6 mmHg at 25°C, and it has a flash point of 304.4±30.1 °C .

Scientific Research Applications

Sulfones Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They have various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . Sulfones can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .

o-Toluidine The substituted aromatic amine o-Toluidine is frequently encountered in electrochemical research . It’s used as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems . It’s also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites . The obtained polymers are suggested as corrosion protection coatings, as active materials in devices for electrochemical energy storage, and as active components in electrochemical sensors .

Sulfones Sulfones are highly versatile building blocks in modern organic chemistry . They find various applications as drugs, agrochemicals, or functional materials . Sulfones can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion . They also play a pivotal role in the sustainable synthesis of molecules .

o-Toluidine o-Toluidine is frequently used in electrochemical research . It’s used as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems . It’s also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites . The obtained polymers are suggested as corrosion protection coatings, as active materials in devices for electrochemical energy storage, and as active components in electrochemical sensors .

Sulfones Sulfones are highly versatile building blocks in modern organic chemistry . They find various applications as drugs, agrochemicals, or functional materials . Sulfones can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion . They also play a pivotal role in the sustainable synthesis of molecules .

o-Toluidine o-Toluidine is frequently used in electrochemical research . It’s used as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems . It’s also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites . The obtained polymers are suggested as corrosion protection coatings, as active materials in devices for electrochemical energy storage, and as active components in electrochemical sensors .

Safety And Hazards

O-Tolidine sulfone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, and the area should be ventilated .

Future Directions

The synthesis of sulfones, including o-Tolidine sulfone, is an active area of research, with recent developments focusing on more sustainable methods . These include novel procedures based on the selective functionalization of C-H bonds and the fixation of sulfur dioxide . Further studies are needed to explore these emerging technologies and their potential applications.

properties

IUPAC Name

2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-7-3-9-10-4-8(2)12(16)6-14(10)19(17,18)13(9)5-11(7)15/h3-6H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSPYCPPVCMEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=C(C(=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Tolidine sulfone

CAS RN

55011-44-4
Record name 3,7-Dibenzothiophenediamine, 2,8-dimethyl-, 5,5-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LP Photopolymers - 2013 - researchgate.net
DE 199 06 254 A1 9/1999 EP 0 860 455 A2 8/1998 EP 1386 910 A1 2/2004 JP 2003-29267 A 1/2003 JP 2003-73471 A 3/2003 JP 2003-114437 A 4/2003 JP 2003-520878 A 7/2003 JP …
Number of citations: 0 www.researchgate.net
CP Ribeiro, BD Freeman, DS Kalika… - Journal of membrane …, 2012 - Elsevier
A series of aromatic polyimides and polybenzoxazoles was synthesized and tested as membrane materials for separation of aromatic/aliphatic mixtures by pervaporation. Homo- and …
Number of citations: 67 www.sciencedirect.com

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